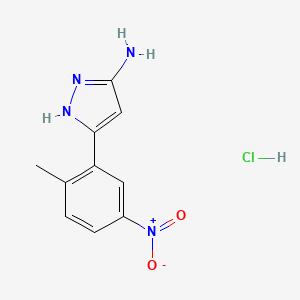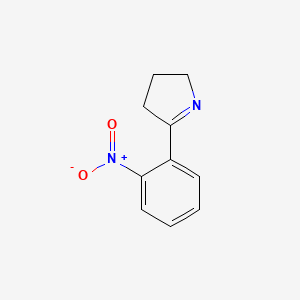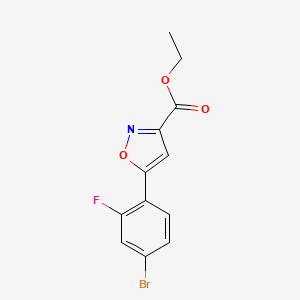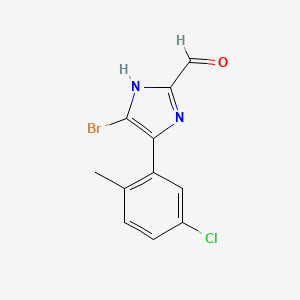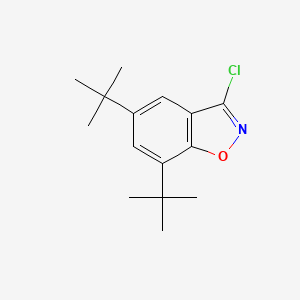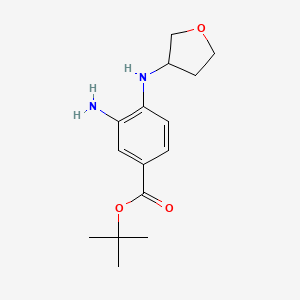![molecular formula C19H18BN3O5 B13716124 (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid is a complex organic compound that features a boronic acid functional group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid likely involves multiple steps, including the formation of the pyrazinoindole core, the introduction of the acetoxymethyl group, and the final incorporation of the boronic acid moiety. Typical reaction conditions might include:
Formation of the pyrazinoindole core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the acetoxymethyl group: This step might use acetylation reactions with acetic anhydride or acetyl chloride.
Incorporation of the boronic acid moiety: This could be achieved through borylation reactions using reagents like bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the pyrazinoindole core can be reduced to form alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid could be used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. The pyrazinoindole core is a common motif in bioactive molecules, suggesting possible applications in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Boronic acids are known to inhibit certain enzymes, making them interesting targets for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or electronic components.
Mécanisme D'action
The mechanism of action of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The boronic acid group is known to form reversible covalent bonds with diols, which could be a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in various organic synthesis reactions.
(4-Bromophenyl)boronic acid: Another boronic acid with a different substituent on the aromatic ring.
(3-(Hydroxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid: A closely related compound with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
The uniqueness of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid lies in its combination of functional groups, which could confer unique reactivity and biological activity. The presence of the acetoxymethyl group, pyrazinoindole core, and boronic acid moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H18BN3O5 |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
[3-(acetyloxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C19H18BN3O5/c1-12(24)28-11-14-15(20(26)27)6-7-21-18(14)23-9-8-22-16-5-3-2-4-13(16)10-17(22)19(23)25/h2-7,10,26-27H,8-9,11H2,1H3 |
Clé InChI |
KOXOJWUGCVZPJJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=NC=C1)N2CCN3C4=CC=CC=C4C=C3C2=O)COC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)

![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
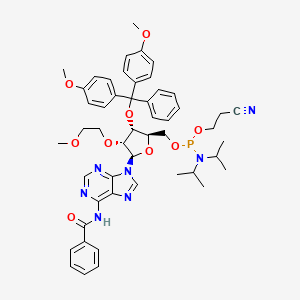

![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
